1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a cyclohexyl group, a urea linkage, and a tetrazole moiety, which contribute to its unique chemical properties and biological activities. The tetrazole ring is particularly significant due to its ability to act as a metal chelator and its involvement in various biochemical interactions.
The compound can be sourced from various chemical suppliers and is also the subject of several patents related to its synthesis and applications in pharmaceuticals. Notably, it is listed in databases such as PubChem, which provides detailed chemical information including its molecular structure and properties.
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea belongs to the class of substituted ureas, which are compounds characterized by the presence of a urea functional group (–NH–CO–NH–) bonded to various substituents. This classification places it within the broader category of organic compounds used in medicinal chemistry.
The synthesis of 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves several key steps:
The synthesis often employs common reagents such as isocyanates, amines, and solvents like dimethylformamide or tetrahydrofuran. Careful monitoring of reaction conditions is crucial for achieving high yields .
The molecular structure of 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be represented by its IUPAC name and structural formula:
The compound features:
The molecular formula for this compound is , with a molecular weight of approximately 336.41 g/mol. The InChI representation provides further insights into its chemical structure.
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Conditions such as temperature and pH must be optimized for each specific reaction type.
The mechanism of action for 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea largely relates to its interactions with biological targets:
These interactions are facilitated by hydrogen bonding, hydrophobic interactions, and π–π stacking due to the aromatic nature of the ethoxyphenyl group .
The physical properties of 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles should be obtained from experimental studies or literature reviews focused on similar compounds.
The applications of 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea are primarily found in scientific research:
The compound exemplifies rational molecular design through its integration of two pharmacologically privileged motifs: the urea scaffold and the tetrazole ring. Urea derivatives exhibit broad bioactivity profiles, including kinase inhibition and receptor modulation, attributable to their hydrogen-bonding capacity and structural rigidity [3] [5]. Concurrently, tetrazoles serve as metabolically stable bioisosteres for carboxylic acids, enhancing membrane permeability while resisting enzymatic degradation [4] [7].
Antiviral and Cytotoxic Applications: Structural analogs featuring tetrazole-urea architectures demonstrate potent activity against HIV-1 through inhibition of reverse transcriptase (RT). The 3-(trifluoromethyl)phenyl-tetrazole derivatives in [4] suppress RT via allosteric binding (IC50 values: 0.8–5.3 µM), with mechanistic studies confirming hydrophobic interactions at the NNRTI pocket. Ethoxy-substituted variants like this compound may leverage similar targeting mechanisms, potentially enhancing affinity through optimized van der Waals contacts [4].
Structure-Activity Relationship (SAR) Advantages:
Table 1: Bioactivity Profiles of Structural Analogs
Compound Class | Target Activity | Potency Range | Molecular Features |
---|---|---|---|
3-(Trifluoromethyl)phenyl-tetrazoles [4] | HIV-1 RT inhibition | IC50 0.8–5.3 µM | Meta-CF3 enhances hydrophobic contact |
Methoxyphenyl-urea derivatives [1] [5] | Cytotoxic agents | EC50 1.5–8.7 µM (HeLa) | Para-alkoxy boosts membrane diffusion |
Cyclohexyl-tetrazolyl ureas [5] | Kinase modulators (predicted) | N/A | Aliphatic cycle improves metabolic stability |
Systematic Nomenclature:
Structural Classification:
Table 2: Structural Taxonomy of Urea Derivatives
Compound Name | Core Structure | Classification | Key Substituents |
---|---|---|---|
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | Urea-tetrazole hybrid | Heteroaromatic alkylurea | 4-Ethoxyphenyltetrazole, cyclohexyl |
1-Cyclohexyl-3-(4-methoxyphenyl)urea [1] | Diarylurea | Symmetrical diarylurea | 4-Methoxyphenyl, cyclohexyl |
1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea [8] | Urea-oxadiazole | N-heterocyclic urea | Oxadiazolylpyridine, furanylmethyl |
The molecular architecture comprises three modules:
Table 3: Biopharmaceutical Property Predictions
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 357.45 g/mol | Within Lipinski's rule limit (<500) |
Calculated LogP | 3.2 ± 0.3 | Optimal for passive diffusion (LogP 2–5) |
Hydrogen Bond Acceptors | 8 | Compliant with drug-likeness rules (≤10) |
Topological Polar Surface Area | 98.7 Ų | Moderate membrane permeability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: